3-Butoxythiophene
Overview
Description
3-Butoxythiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic electronics and optoelectronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxythiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 3-bromothiophene with butyl alcohol in the presence of a base, such as potassium carbonate, to form this compound . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxythiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the thiophene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are often conducted at low temperatures to control reactivity.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Butoxythiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential use in biological sensors and as a component in bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Butoxythiophene involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. The butoxy group enhances solubility and processability, making it suitable for use in solution-based fabrication techniques . In biological systems, the sulfur atom in the thiophene ring can interact with biological molecules, potentially leading to bioactivity .
Comparison with Similar Compounds
3-Methoxythiophene: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and electronic properties.
3-Ethoxythiophene: Contains an ethoxy group, leading to variations in reactivity and applications.
3-Propoxythiophene: Features a propoxy group, offering a balance between the properties of methoxy and butoxy derivatives.
Uniqueness of 3-Butoxythiophene: this compound stands out due to its longer alkyl chain, which enhances its solubility in organic solvents and improves its processability in industrial applications. This makes it particularly valuable in the production of organic electronic materials, where solution-based processing is advantageous .
Properties
IUPAC Name |
3-butoxythiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-2-3-5-9-8-4-6-10-7-8/h4,6-7H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSSXTMHSXMZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567267 | |
Record name | 3-Butoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115417-53-3 | |
Record name | 3-Butoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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